N-[(piperidin-4-yl)methyl]cyclobutanamine
Overview
Description
“N-[(piperidin-4-yl)methyl]cyclobutanamine” is a compound that contains a piperidine ring and a cyclobutane ring. Piperidine is a common structure in many pharmaceuticals and natural products, and it’s known for its basicity and ability to participate in various chemical reactions . Cyclobutane is a simple cycloalkane with four carbon atoms, known for its high ring strain.
Molecular Structure Analysis
The molecular structure of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would consist of a piperidine ring (a six-membered ring with one nitrogen atom) attached to a cyclobutane ring (a four-membered carbon ring) via a methylene bridge (-CH2-). The exact 3D conformation would depend on the specific stereochemistry at the bridging carbon .Chemical Reactions Analysis
As a compound containing a piperidine ring, “N-[(piperidin-4-yl)methyl]cyclobutanamine” could potentially undergo a variety of chemical reactions. The nitrogen in the piperidine ring is basic and could therefore participate in acid-base reactions. The cyclobutane ring is known for its ring strain, which could potentially make it reactive in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would depend on its exact structure, including its stereochemistry. Some general properties can be predicted based on its structure. For example, as a compound containing a basic nitrogen, it would likely be soluble in polar solvents .Scientific Research Applications
Selectivity and Multifunctional Agents in CNS Disorders
- 5-HT7 Receptor Antagonism : N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, including compounds related to N-[(piperidin-4-yl)methyl]cyclobutanamine, demonstrate potential as selective 5-HT7 receptor antagonists. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential in treating central nervous system (CNS) disorders (Canale et al., 2016).
Piperidinamide Derivatives from Piper peepuloides
- Structural Analysis : New piperidinamide dimers isolated from Piper peepuloides have been structurally characterized, which include compounds similar to N-[(piperidin-4-yl)methyl]cyclobutanamine. These findings contribute to understanding the chemical diversity and potential biological activities of these compounds (Sharma et al., 1999).
Synthesis of Alkoxy-Substituted Cyclobutanes
- Stereoselective Synthesis of Piperidines : Research on the synthesis of 2-alkoxy-1,1-cyclobutane diesters, which can be precursors to N-[(piperidin-4-yl)methyl]cyclobutanamine, has shown that these compounds can be used in stereoselective synthesis of piperidines. This has implications for the efficient production of structurally complex and biologically relevant compounds (Moustafa & Pagenkopf, 2010).
Anti-Angiogenic and DNA Cleavage Studies
- Potential Anticancer Agents : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have shown significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents (Kambappa et al., 2017).
Anticonvulsant Activity
- Potential in Seizure Management : Studies on compounds based on 2-piperidinecarboxylic acid, closely related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have demonstrated anticonvulsant activity in mouse models. This suggests their potential utility in managing seizures (Ho et al., 2001).
Future Directions
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQCFVFTXKLECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(piperidin-4-yl)methyl]cyclobutanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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